N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2,4-dichlorobenzamide
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Overview
Description
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2,4-dichlorobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine, chlorine, and benzoxazole moieties in its structure makes it a compound of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2,4-dichlorobenzamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2,4-dichlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions where the bromine or chlorine atoms can be replaced by other substituents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: Such as the Suzuki–Miyaura coupling, which can be used to introduce various functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can introduce new aromatic or aliphatic groups.
Scientific Research Applications
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2,4-dichlorobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Research: Used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: Employed in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2,4-dichlorobenzamide involves its interaction with specific molecular targets. The benzoxazole moiety is known to interact with various enzymes and receptors, leading to inhibition or activation of specific biological pathways . The presence of bromine and chlorine atoms enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N-phenylbenzamide
- N-(4-fluorophenyl)-2-bromo-benzamide
Uniqueness
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2,4-dichlorobenzamide is unique due to its specific combination of bromine, chlorine, and benzoxazole moieties, which confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C20H11BrCl2N2O2 |
---|---|
Molecular Weight |
462.1g/mol |
IUPAC Name |
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2,4-dichlorobenzamide |
InChI |
InChI=1S/C20H11BrCl2N2O2/c21-15-4-2-1-3-13(15)20-25-17-10-12(6-8-18(17)27-20)24-19(26)14-7-5-11(22)9-16(14)23/h1-10H,(H,24,26) |
InChI Key |
YSYNDSBIQHFJMX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl)Br |
Origin of Product |
United States |
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